5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-fluorophenyl group at position 5, a 2-(4-methylpiperazin-1-yl)ethyl chain at position 6, and a cyano group at position 2. Its molecular formula is C₂₁H₂₂FN₇ (molecular weight: 391.45 g/mol) . The structural complexity arises from the fused pyrazole-pyrimidine core, which is further modified with a piperazine moiety. The compound was synthesized via multi-step reactions involving nucleophilic substitutions and cyclization, with structural confirmation by X-ray crystallography and spectroscopic methods (e.g., ¹H NMR, IR) .
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6/c1-25-8-10-26(11-9-25)7-6-16-14-27-20(17(12-22)13-23-27)24-19(16)15-2-4-18(21)5-3-15/h2-5,13-14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBDFOPPOGKEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CN3C(=C(C=N3)C#N)N=C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings
Substituent Impact on Bioactivity: The 4-methylpiperazine moiety in the target compound enhances solubility and cellular uptake, contributing to its potency against leukemia (K562) and gastric cancer (MKN45) cell lines . In contrast, the morpholine analog () lacks reported activity, suggesting piperazine’s superior pharmacophore compatibility. Electron-withdrawing groups (e.g., -CN at position 3) stabilize the pyrimidine ring and improve binding to hydrophobic enzyme pockets.
Structural Modifications and Pharmacokinetics :
- The 7-oxo derivative () exhibits reduced planarity due to the oxo group, which may hinder membrane permeability compared to the fully aromatic target compound .
- Fluorine substitution at the phenyl ring (common in all analogs) enhances metabolic stability by resisting oxidative degradation, as seen in PET tracer derivatives () .
Synthetic Accessibility: The target compound’s synthesis requires multi-component reactions (e.g., cyclocondensation of aminopyrazoles with β-ketonitriles), whereas simpler derivatives (e.g., oxo-containing analogs) are synthesized via one-pot methods .
Biological Activity
5-(4-Fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 364.42 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various pharmacological activities.
Research indicates that this compound functions primarily as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). These kinases are crucial in cell cycle regulation and neuronal signaling, respectively, making them important targets in cancer therapy.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound:
- Inhibitory Effects on Cancer Cell Lines : The compound was tested against a variety of cancer cell lines from the National Cancer Institute (NCI). Notably, it exhibited significant antiproliferative activity with growth inhibition percentages (GI%) ranging from 43.9% to higher across different cell lines at a concentration of 10 µM .
- IC50 Values : In specific assays, the compound showed IC50 values comparable to leading inhibitors in its class. For instance, it displayed an IC50 of against CDK2 and against TRKA, indicating potent inhibitory activity .
Case Studies
- Study on Dual Kinase Inhibition : In a recent study published in December 2024, pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their dual inhibition potential against CDK2 and TRKA. The results indicated that compounds similar to this compound could serve as effective anticancer agents .
- Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the active sites of CDK2 and TRKA kinases, suggesting a strong interaction that could lead to inhibition of their activities .
Summary of Findings
| Activity | IC50 Value | Cell Lines Tested |
|---|---|---|
| CDK2 Inhibition | Various human carcinoma lines | |
| TRKA Inhibition | Various human carcinoma lines | |
| Growth Inhibition (GI%) | Up to 43.9% | NCI 60 Cell Line Panel |
Q & A
Q. What are the critical parameters for optimizing the synthesis of 5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Reflux conditions (e.g., 5–6 hours in pyridine at 80–100°C) are often critical for cyclization steps, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .
- Solvent Selection : Polar aprotic solvents like pyridine or ethanol enhance intermediate stability and reaction efficiency .
- Purification : Recrystallization from ethanol or dioxane improves purity, with yields typically ranging from 62% to 70% for related compounds .
- Catalyst Use : Acidic or basic catalysts (e.g., ammonium acetate buffers) can accelerate condensation reactions .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazinyl methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~463 Da) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching frequencies for nitrile (C≡N, ~2200 cm⁻¹) and fluorophenyl (C-F, ~1220 cm⁻¹) groups confirm functional groups .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved pharmacological profiles?
Methodological Answer:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and binding affinity .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) to prioritize synthesis. For example, the piperazinyl ethyl group may enhance solubility and receptor interactions .
- MD Simulations : Evaluate stability in biological membranes, focusing on the fluorophenyl moiety’s hydrophobicity .
Q. What strategies are effective for analyzing contradictory biological activity data (e.g., in vitro vs. in vivo results)?
Methodological Answer:
- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., cancer vs. normal cells) to identify selective toxicity thresholds .
- Metabolic Stability Tests : Use liver microsomes to assess if the piperazinyl group undergoes rapid oxidation, explaining reduced in vivo efficacy .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in animal models to correlate exposure with activity .
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
Methodological Answer:
- Comparative Analysis : Cross-reference NMR shifts with literature values for analogous pyrazolo[1,5-a]pyrimidines (e.g., 7-amino derivatives in ).
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping piperazinyl signals .
- X-ray Crystallography : Resolve absolute configuration if unexpected stereochemistry is suspected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
